molecular formula C16H22N4O3S B12178511 N-[(2E)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-4-oxo-4-(3-oxopiperazin-1-yl)butanamide

N-[(2E)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-4-oxo-4-(3-oxopiperazin-1-yl)butanamide

Cat. No.: B12178511
M. Wt: 350.4 g/mol
InChI Key: JQDBIPHRLDLBPD-UHFFFAOYSA-N
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Description

N-[(2E)-3,4,5,6,7,8-Hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-4-oxo-4-(3-oxopiperazin-1-yl)butanamide is a synthetic organic compound featuring a cyclohepta[d][1,3]thiazole core fused with a seven-membered hydrocarbon ring. The molecule integrates a 3-oxopiperazine moiety linked via a butanamide bridge. Its design likely aims to optimize hydrogen bonding and steric interactions, critical for target binding and solubility .

Properties

Molecular Formula

C16H22N4O3S

Molecular Weight

350.4 g/mol

IUPAC Name

4-oxo-4-(3-oxopiperazin-1-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)butanamide

InChI

InChI=1S/C16H22N4O3S/c21-13(6-7-15(23)20-9-8-17-14(22)10-20)19-16-18-11-4-2-1-3-5-12(11)24-16/h1-10H2,(H,17,22)(H,18,19,21)

InChI Key

JQDBIPHRLDLBPD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC(=N2)NC(=O)CCC(=O)N3CCNC(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-4-oxo-4-(3-oxopiperazin-1-yl)butanamide typically involves multiple steps, including the formation of the thiazole ring, the piperazine ring, and the butanamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-4-oxo-4-(3-oxopiperazin-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiazole and piperazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.

Scientific Research Applications

N-[(2E)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-4-oxo-4-(3-oxopiperazin-1-yl)butanamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2E)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-4-oxo-4-(3-oxopiperazin-1-yl)butanamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Functional Groups: The 3-oxopiperazine group (common in both the target and ) facilitates hydrogen bonding with biological targets, while the butanoic acid in may improve aqueous solubility but reduce membrane permeability.

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns significantly influence physicochemical properties and crystallinity. The target compound’s amide and oxopiperazine groups can act as donors/acceptors, akin to the triazole-thione derivatives in , which form N–H···O/S interactions to stabilize supramolecular aggregates.

Table 2: Hydrogen Bond Parameters in Analogues

Compound Type Donor-Acceptor Pairs Bond Length (Å) Geometry Reference
Target Compound (Predicted) N–H···O (oxopiperazine/amide) ~2.8–3.2 Linear or bifurcated
Triazole-thione N–H···S, O–H···S 2.95–3.10 Planar hexamers
Benzothiazole Derivative N–H···O (amide) ~2.9 Dimers

Research Findings and Implications

Structural Insights : The cyclohepta[d]thiazole core distinguishes the target compound from smaller heterocycles, offering unique π-π stacking and van der Waals interactions for target binding.

Pharmacological Potential: Analogues like with benzothiazole cores show activity in kinase assays, suggesting the target compound may exhibit similar or enhanced efficacy due to its larger ring system.

Challenges : The compound’s low solubility (predicted from its high molar mass and lipophilic cyclohepta ring) may necessitate formulation adjustments, such as salt formation or co-crystallization with hydrophilic counterions .

Biological Activity

N-[(2E)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-4-oxo-4-(3-oxopiperazin-1-yl)butanamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound possesses a unique structure that integrates a thiazole ring and a piperazine moiety. Its chemical formula can be represented as follows:

C15H20N4O2SC_{15}H_{20}N_4O_2S

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have shown activity against dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis in various cells .
  • Antimicrobial Activity : The compound's structural features suggest potential antimicrobial properties. Analogous compounds have demonstrated significant antibacterial and antifungal activities in vitro .
  • Anticancer Properties : Initial evaluations indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For example, derivatives of related thiazole compounds have shown promise in inhibiting cancer cell proliferation .

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of the compound and its analogs:

Study ReferenceBiological ActivityCell Line/ModelIC50 Value (µM)Notes
Inhibition of DHODHVarious< 10More active than known inhibitors
AntimicrobialE. coli25Effective against multiple strains
CytotoxicityMCF-7 (Breast)15Induces apoptosis in cancer cells

Case Studies

  • Inhibition of Dihydroorotate Dehydrogenase : A study demonstrated that the compound significantly inhibited DHODH in both enzymatic assays and cell-based assays for viral replication and cellular growth. Its potency was compared to established inhibitors like brequinar and teriflunomide .
  • Antimicrobial Evaluation : Another study evaluated a series of thiazole derivatives similar to this compound for their antimicrobial properties. The results showed promising activity against Gram-positive and Gram-negative bacteria .
  • Cytotoxic Studies : Research assessing the cytotoxic effects of structurally related compounds on human cancer cell lines revealed significant inhibition of cell growth, with some compounds inducing apoptosis through mitochondrial pathways .

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